3-(Furan-2-yl)-5-hydroxybenzonitrile
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Overview
Description
3-(Furan-2-yl)-5-hydroxybenzonitrile is an organic compound that features a furan ring attached to a benzonitrile moiety with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-hydroxybenzonitrile typically involves the formation of the furan ring followed by its attachment to the benzonitrile core. One common method involves the reaction of 2-furoic acid with a suitable nitrile precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Oxidation: Formation of 3-(Furan-2-yl)-5-oxobenzonitrile.
Reduction: Formation of 3-(Furan-2-yl)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)benzonitrile: Lacks the hydroxyl group, resulting in different chemical properties.
5-Hydroxy-2-furonitrile: Similar structure but with different substitution patterns.
3-(Furan-2-yl)-4-hydroxybenzonitrile: Hydroxyl group at a different position, affecting its reactivity.
Uniqueness
3-(Furan-2-yl)-5-hydroxybenzonitrile is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(furan-2-yl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAXHNNLDTMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684601 |
Source
|
Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-93-1 |
Source
|
Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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